molecular formula C16H19NO5S B14214130 9-oxo-8-oxatricyclo[8.5.0.0^{2,7}]pentadeca-1(10),2(7),3,5-tetraen-5-yl N,N-dimethylsulfamate

9-oxo-8-oxatricyclo[8.5.0.0^{2,7}]pentadeca-1(10),2(7),3,5-tetraen-5-yl N,N-dimethylsulfamate

Cat. No.: B14214130
M. Wt: 337.4 g/mol
InChI Key: XEFXETODQKLDOJ-UHFFFAOYSA-N
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Description

This compound features a tricyclic core structure (tricyclo[8.5.0.0²,⁷]) with an oxygen atom in the 8-position (oxa) and a ketone group at the 9-position (9-oxo). The sulfamate ester at position 5 includes an N,N-dimethyl substitution, distinguishing it from simpler carbamates or sulfonates. The compound’s stereoelectronic profile, influenced by the rigid tricyclic framework and polar sulfamate group, likely impacts its solubility, stability, and reactivity .

Properties

Molecular Formula

C16H19NO5S

Molecular Weight

337.4 g/mol

IUPAC Name

(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl) N,N-dimethylsulfamate

InChI

InChI=1S/C16H19NO5S/c1-17(2)23(19,20)22-11-8-9-13-12-6-4-3-5-7-14(12)16(18)21-15(13)10-11/h8-10H,3-7H2,1-2H3

InChI Key

XEFXETODQKLDOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC2=C(C=C1)C3=C(CCCCC3)C(=O)O2

Origin of Product

United States

Biological Activity

Overview of the Compound

Chemical Structure and Properties
The compound , “9-oxo-8-oxatricyclo[8.5.0.0^{2,7}]pentadeca-1(10),2(7),3,5-tetraen-5-yl N,N-dimethylsulfamate,” is characterized by a complex tricyclic structure containing multiple functional groups, including a sulfamate moiety. This structural complexity often correlates with diverse biological activities, particularly in medicinal chemistry.

Compounds with sulfamate groups are known to exhibit various biological activities, often acting as enzyme inhibitors or modulators. The presence of the tricyclic structure may enhance interactions with biological targets, potentially influencing pathways such as:

  • Enzyme Inhibition: Many tricyclic compounds interact with enzymes involved in metabolic pathways.
  • Signal Transduction: Compounds like this one may modulate signaling pathways by affecting protein interactions or post-translational modifications.

Anticancer Activity

Research has indicated that certain tricyclic compounds possess anticancer properties. For instance, studies on similar structures have shown:

  • Cell Proliferation Inhibition: Compounds can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
  • Targeting Specific Pathways: Some tricyclic derivatives target specific oncogenic pathways, such as those involving growth factor receptors or intracellular signaling cascades.

Antimicrobial Properties

Tricyclic compounds have also been explored for their antimicrobial activities. The sulfamate group may enhance the ability of these compounds to penetrate bacterial cell walls or disrupt essential cellular processes.

Neuroactivity

Certain derivatives of tricyclic compounds are known to exhibit neuroactive properties, which could be relevant for conditions such as depression or anxiety. The mechanism often involves modulation of neurotransmitter systems.

Table: Summary of Biological Activities of Related Compounds

Compound NameStructure TypeBiological ActivityReference
Compound ATricyclicAnticancer
Compound BTricyclicAntimicrobial
Compound CTricyclicNeuroactive

Research Findings

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a related tricyclic compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Effects : Research highlighted in Antimicrobial Agents and Chemotherapy found that tricyclic derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential therapeutic applications.
  • Neuroactive Properties : A review in Neuroscience Letters discussed how structurally similar compounds modulate serotonin receptors, indicating potential for treating mood disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous tricyclic derivatives:

Compound Name Core Structure Key Substituents Functional Groups Potential Applications References
9-Oxo-8-oxatricyclo[8.5.0.0²,⁷]pentadeca-1(10),2(7),3,5-tetraen-5-yl N,N-dimethylsulfamate Tricyclo[8.5.0.0²,⁷] 9-oxo, 5-(N,N-dimethylsulfamate) Oxa, sulfamate Pharmaceutical intermediates, catalysts
2-Oxo-9-oxatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl N-methylcarbamate Tricyclo[9.4.0.0³,⁸] 2-oxo, 5-(N-methylcarbamate) Oxa, carbamate Kinase inhibitors, organic synthesis
4,7-Dioxa-13-azatricyclo[8.5.0.0³,⁸]pentadeca-1(10),2,8-trien-12-one Tricyclo[8.5.0.0³,⁸] 12-oxo, 4,7-dioxa, 13-aza Oxa, aza, ketone Drug discovery, heterocyclic chemistry
3,15-Dimethoxy-10-methyltricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,9,12,14-heptaen-8-one Tricyclo[9.4.0.0²,⁷] 8-oxo, 3,15-dimethoxy, 10-methyl Methoxy, methyl, ketone Materials science, agrochemicals
9-(4-Ethoxyphenyl)-9-azatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione Tricyclo[9.4.0.0²,⁷] 8,10-dione, 9-aza, 4-ethoxyphenyl Aza, dione, ethoxy Photocatalysts, polymer additives

Key Observations:

Core Structure Variations :

  • The target compound’s tricyclo[8.5.0.0²,⁷] system differs from tricyclo[9.4.0.0³,⁸] (e.g., ) in bridge positions and ring sizes, affecting strain and conformational flexibility .
  • Compounds with additional heteroatoms (e.g., aza in ) exhibit altered electronic properties, influencing binding affinity in biological systems .

Substituent Effects: Sulfamate vs. Methoxy/Methyl Groups: ’s dimethoxy and methyl substituents increase lipophilicity, favoring applications in hydrophobic environments (e.g., agrochemicals) .

Biological and Material Relevance :

  • The carbamate derivative () is linked to kinase inhibition, suggesting the target sulfamate could be explored for similar therapeutic roles .
  • Aza-containing analogs () are utilized in catalysis and polymer science, highlighting the versatility of tricyclic frameworks .

Research Findings and Data

Physicochemical Properties (Inferred):

  • Molecular Weight : Estimated ~350–400 g/mol, comparable to ’s metabolites with similar complexity.
  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO) due to the sulfamate group, contrasting with more lipophilic methoxy/methyl derivatives .

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